2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative characterized by a 4-bromophenyl group at the N-position and a 4-methoxybenzoyl substituent at the 3-position of the indolizine core. The bromine atom at the para position of the phenyl ring and the electron-donating methoxy group on the benzoyl moiety likely influence its electronic properties, solubility, and binding interactions with biological targets .
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-11-5-14(6-12-17)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-16-9-7-15(24)8-10-16/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFHQHXKFAZNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, bromophenyl, and methoxybenzoyl groups are introduced through substitution reactions, often using reagents like bromine, methoxybenzoyl chloride, and amines.
Final coupling: The final step involves coupling the functionalized indolizine with the carboxamide group under specific conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.
Reduction: Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products depend on the specific reactions but could include various substituted indolizines, amines, alcohols, or other functionalized derivatives.
Scientific Research Applications
Anticancer Properties
Indolizine derivatives, including this compound, have shown promising anticancer activity. Research indicates that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Key Findings :
- In vitro studies suggest that this compound induces cell cycle arrest and apoptosis in melanoma cells, indicating its potential as a novel therapeutic agent for melanoma treatment.
- A comparative analysis with related compounds revealed that structural modifications can enhance cytotoxicity against specific cancer types.
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV).
Mechanism of Action :
- It is hypothesized that the compound enhances intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The mechanism may involve binding to viral proteins or modulating host cell receptors, thereby affecting the viral life cycle.
Case Study 1: Anticancer Efficacy
A study demonstrated that specific structural modifications of indolizine derivatives led to enhanced cytotoxicity against human melanoma cells. The compound was shown to induce apoptosis and cell cycle arrest at the S phase, highlighting its therapeutic potential in oncology .
Case Study 2: Antiviral Mechanism
Research on N-(4-bromophenyl)-4-methoxy-3-(methylamino) benzamide derivatives indicated their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of the compound could possess similar antiviral activities.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA, influencing biological pathways through binding or inhibition.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Molecular Weight and Size: The bromine atom in the main compound increases its molecular weight (~464.32 g/mol) compared to the chloro-substituted analog (419.865 g/mol) . The ethyl group in the 4-ethylphenyl analog (428.44 g/mol) introduces steric bulk but reduces molecular weight compared to bromine-containing derivatives .
Electronic Properties of Functional Groups: The 4-methoxybenzoyl group (electron-donating) in the main compound contrasts with 4-nitrobenzoyl (electron-withdrawing) in analogs . This difference may alter charge distribution, affecting binding affinity to target proteins.
Substituent Position and Biological Activity :
- The para position of the bromine (main compound) and nitro groups () may optimize interactions with hydrophobic pockets in enzyme active sites, whereas meta -substituted nitro groups () could disrupt binding due to altered geometry.
- The 2-chlorophenyl substituent in occupies an ortho position, which might sterically hinder interactions compared to para-substituted derivatives.
Structural Diversity and Synthetic Accessibility: Analogs with methyl () or ethyl () groups on the phenyl ring demonstrate how alkyl substituents modulate solubility and metabolic stability.
Biological Activity
2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is C23H18BrN3O3, with a molecular weight of 452.31 g/mol. The compound features an indolizine core, which is characterized by a bicyclic structure that includes a pyrrole ring fused to a pyridine ring. The presence of bromine and methoxy groups contributes to its unique chemical reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indolizine derivatives, including 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, 2-amino-N-(4-bromophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has shown promising antimicrobial activity. It exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Caspase Activation : Induces apoptosis in cancer cells.
- NF-κB Inhibition : Reduces inflammation by blocking pro-inflammatory cytokine production.
- Membrane Disruption : Alters bacterial cell membranes leading to cell lysis.
Case Studies
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Core Formation | Pd(OAc)₂, CuI, DMF, 80°C, N₂ | 60-70% |
| Amination | NH₃/MeOH, 50°C | 75-85% |
| Benzoylation | 4-Methoxybenzoyl chloride, AlCl₃, CH₂Cl₂ | 65-75% |
Note : Purity is ensured via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
Advanced: How can synthetic protocols be optimized for improved scalability and yield?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd nanoparticles or ligand-assisted catalysts to enhance cyclization efficiency .
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., benzoylation) to improve safety and reproducibility.
- In Situ Monitoring : HPLC or inline IR spectroscopy to track intermediates and minimize side reactions.
- Solvent Alternatives : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
Q. Critical Parameters :
- Temperature control (±2°C) during cyclization to avoid decomposition.
- Stoichiometric precision (e.g., 1.1 eq. of 4-bromoaniline) to prevent unreacted intermediates.
Basic: What spectroscopic and analytical methods validate the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, indolizine aromatic signals at δ 6.5-8.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS (m/z ~498 [M+H]⁺) verifies molecular weight.
- Elemental Analysis : Matches calculated C, H, N values (e.g., C: 54.23%, H: 3.78%, N: 8.42%) .
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Advanced: How can researchers investigate its biological mechanism of action?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or oxidoreductases using fluorescence-based kits (IC₅₀ determination) .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinity to target proteins (e.g., PARP-1).
- Cellular Pathways : siRNA knockdown of suspected targets (e.g., NF-κB) followed by Western blotting to assess downstream effects.
Q. Table 2: Example Biological Screening
| Assay | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Lipid Peroxidation | LOX-1 | 12.5 µM | |
| Nitric Oxide Scavenging | iNOS | 18.7 µM |
Basic: What biological activities are reported for this compound?
Answer:
- Antioxidant : Moderate inhibition of lipid peroxidation (IC₅₀ ~12–20 µM) and nitric oxide scavenging .
- Antimicrobial : Activity against Gram-positive bacteria (MIC 32 µg/mL) via membrane disruption assays .
- Anticancer : Preliminary cytotoxicity in HeLa cells (CC₅₀ ~50 µM) .
Advanced: How to resolve discrepancies in reported bioactivity data?
Answer:
Discrepancies may arise from:
- Purity Variations : Validate via HPLC and elemental analysis; impurities >2% skew results .
- Assay Conditions : Standardize protocols (e.g., fixed incubation time, serum-free media).
- Cell Line Variability : Use authenticated lines (ATCC) and include positive controls (e.g., doxorubicin).
Example : Lower antioxidant activity in one study could stem from differing ascorbic acid concentrations (optimize at 100–200 µM).
Advanced: What computational tools predict this compound’s ADMET properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity : LogP ~3.2 (moderate permeability).
- Metabolic Stability : CYP3A4 susceptibility (high clearance predicted).
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption).
Validation : Compare with in vitro hepatic microsome assays (e.g., human liver microsomes, 1 mg/mL) .
Basic: What are key stability considerations for storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (silica gel) to avoid hydrolysis of the carboxamide group.
- Solubility : DMSO stock solutions (10 mM) stable for 6 months at –80°C .
Advanced: How to design SAR studies for derivatives?
Answer:
- Substitution Patterns : Modify bromophenyl (e.g., Cl, F) or methoxybenzoyl (e.g., ethoxy, nitro) groups .
- Bioisosteres : Replace indolizine with indole or pyrrolo[2,1-b]thiazole cores .
- Activity Cliffs : Synthesize 10–15 analogs with incremental changes; test in parallel assays (e.g., dose-response curves).
Q. Table 3: Example SAR Modifications
| Derivative | R₁ (Bromophenyl) | R₂ (Methoxybenzoyl) | IC₅₀ (LOX-1) |
|---|---|---|---|
| 1 | 4-Br | 4-OCH₃ | 12.5 µM |
| 2 | 3-Cl | 4-OCH₃ | 28.4 µM |
| 3 | 4-Br | 3-NO₂ | Inactive |
Advanced: What in vivo models are suitable for preclinical testing?
Answer:
- Antioxidant Efficacy : Rat models of oxidative stress (e.g., CCl₄-induced hepatotoxicity) with MDA levels as endpoints .
- Antitumor Activity : Xenograft mice (e.g., HCT-116 tumors) dosed at 10–25 mg/kg (oral/i.p.) for 21 days. Monitor tumor volume and serum ALT/AST .
- PK/PD Studies : LC-MS/MS quantification of plasma concentrations (Tₘₐₓ, Cₘₐₓ) after single-dose administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
